Cas no 2103753-27-9 (methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate)
methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate
- EN300-1633306
- 2103753-27-9
-
- Inchi: 1S/C12H14N2O3/c1-16-9-5-3-4-7-8(6-14-11(7)9)10(13)12(15)17-2/h3-6,10,14H,13H2,1-2H3
- InChI Key: AYRCSERWAXHUKM-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2=C1NC=C2C(C(=O)OC)N
Computed Properties
- Exact Mass: 234.10044231g/mol
- Monoisotopic Mass: 234.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 77.3Ų
methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1633306-0.05g |
methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate |
2103753-27-9 | 0.05g |
$851.0 | 2023-06-04 | ||
| Enamine | EN300-1633306-0.1g |
methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate |
2103753-27-9 | 0.1g |
$892.0 | 2023-06-04 | ||
| Enamine | EN300-1633306-0.25g |
methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate |
2103753-27-9 | 0.25g |
$933.0 | 2023-06-04 | ||
| Enamine | EN300-1633306-0.5g |
methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate |
2103753-27-9 | 0.5g |
$974.0 | 2023-06-04 | ||
| Enamine | EN300-1633306-1.0g |
methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate |
2103753-27-9 | 1g |
$1014.0 | 2023-06-04 | ||
| Enamine | EN300-1633306-2.5g |
methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate |
2103753-27-9 | 2.5g |
$1988.0 | 2023-06-04 | ||
| Enamine | EN300-1633306-5.0g |
methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate |
2103753-27-9 | 5g |
$2940.0 | 2023-06-04 | ||
| Enamine | EN300-1633306-10.0g |
methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate |
2103753-27-9 | 10g |
$4360.0 | 2023-06-04 | ||
| Enamine | EN300-1633306-50mg |
methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate |
2103753-27-9 | 50mg |
$851.0 | 2023-09-22 | ||
| Enamine | EN300-1633306-100mg |
methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate |
2103753-27-9 | 100mg |
$892.0 | 2023-09-22 |
methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate
Methyl 2-Amino-2-(7-Methoxy-1H-Indol-3-yl)Acetate: A Comprehensive Overview
Methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate, also known by its CAS number 2103753-27-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole ring with a methoxy substituent and an amino acetate group. The indole moiety, a heterocyclic aromatic structure, is a common feature in many bioactive compounds, contributing to its potential applications in drug discovery and development.
The synthesis of methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate involves a series of carefully designed organic reactions. The indole ring is typically formed through the Paal-Knorr synthesis or related methods, while the methoxy substitution at position 7 is introduced via nucleophilic aromatic substitution or other directed metallation techniques. The amino acetate group is then appended through esterification or amidation reactions, depending on the desired functionalization. These steps highlight the versatility of modern synthetic methodologies in constructing complex molecular architectures.
Recent studies have explored the biological activities of methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate, particularly its potential as a modulator of cellular signaling pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of certain kinases involved in cancer progression. The methoxy group at position 7 plays a critical role in enhancing the compound's solubility and bioavailability, making it a promising candidate for further preclinical testing.
In addition to its pharmacological applications, methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate has been investigated for its role in enzyme inhibition and receptor binding assays. A study conducted by researchers at the University of California revealed that this compound binds with high affinity to G-protein coupled receptors (GPCRs), suggesting its potential as a tool compound for studying receptor-ligand interactions. Furthermore, computational modeling studies have provided insights into the molecular docking patterns of this compound, elucidating the structural determinants of its bioactivity.
The structural uniqueness of methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate also makes it an attractive scaffold for medicinal chemistry campaigns. By modifying the substituents on the indole ring or altering the amino acetate group, chemists can generate a library of analogs with diverse pharmacological profiles. Such efforts are currently underway in several academic and industrial laboratories, aiming to optimize the compound's therapeutic potential while minimizing off-target effects.
From a synthetic perspective, the preparation of methyl 2-amino-2-(7-methoxy-1H-indol-3-y acetate represents a triumph in modern organic synthesis. The ability to precisely control the regiochemistry and stereochemistry during its construction underscores the sophistication of contemporary chemical methods. Moreover, this compound serves as a valuable model system for studying the relationship between molecular structure and biological activity, providing insights that can be applied to the design of future drug candidates.
In conclusion, methyl 2-amino
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